7-Chlorobicyclo[3.2.0]hept-2-en-6-one
Overview
Description
7-Chlorobicyclo[320]hept-2-en-6-one is a bicyclic compound with the molecular formula C7H7ClO It features a unique structure with a chlorine atom attached to the bicyclo[320]hept-2-en-6-one framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobicyclo[3.2.0]hept-2-en-6-one typically involves the chlorination of bicyclo[3.2.0]hept-2-en-6-one. One common method is the reaction of bicyclo[3.2.0]hept-2-en-6-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form bicyclo[3.2.0]hept-2-en-6-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield corresponding ketones or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of hydroxyl derivatives.
Reduction: Formation of bicyclo[3.2.0]hept-2-en-6-ol.
Oxidation: Formation of ketones or carboxylic acids.
Scientific Research Applications
7-Chlorobicyclo[3.2.0]hept-2-en-6-one is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biocatalysis: It is used to study enzyme-catalyzed reactions, particularly those involving Baeyer-Villiger monooxygenases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chlorobicyclo[3.2.0]hept-2-en-6-one involves its interaction with various molecular targets. In biocatalytic reactions, the compound undergoes stereospecific transformations catalyzed by enzymes such as Baeyer-Villiger monooxygenases. These enzymes facilitate the insertion of an oxygen atom into the bicyclic ring, leading to the formation of lactones or other oxygenated products .
Comparison with Similar Compounds
Similar Compounds
7-Bromobicyclo[3.2.0]hept-2-en-6-one: Similar structure with a bromine atom instead of chlorine.
7-Iodobicyclo[3.2.0]hept-2-en-6-one: Similar structure with an iodine atom instead of chlorine.
Bicyclo[3.2.0]hept-2-en-6-one: The parent compound without any halogen substitution.
Uniqueness
7-Chlorobicyclo[3.2.0]hept-2-en-6-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
7-chlorobicyclo[3.2.0]hept-2-en-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-6-4-2-1-3-5(4)7(6)9/h1-2,4-6H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTJXMFCYYBLNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339448 | |
Record name | 7-Chlorobicyclo[3.2.0]hept-2-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20836-85-5 | |
Record name | 7-Chlorobicyclo[3.2.0]hept-2-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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